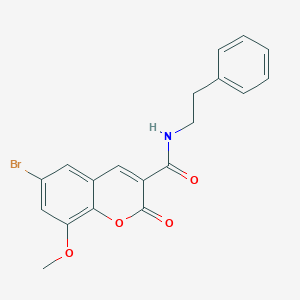
6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a chemical compound that belongs to the family of chromene derivatives. It has a unique molecular structure that makes it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the formation of a complex between this compound and the metal ion. The complex formation induces a change in the electronic structure of this compound, leading to fluorescence emission.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, its potential use as a fluorescent probe for metal ions makes it a valuable tool for studying the role of metal ions in biological processes.
实验室实验的优点和局限性
One of the major advantages of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its high selectivity for metal ions. This property makes it a useful tool for the detection and quantification of metal ions in complex biological and environmental samples. However, one of the limitations of this compound is its low water solubility, which can limit its use in aqueous environments.
未来方向
There are several future directions for the use of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for the detection of other metal ions. Another direction is the use of this compound in the study of metal ion homeostasis in biological systems. Additionally, the synthesis of water-soluble derivatives of this compound could expand its use in aqueous environments.
合成方法
The synthesis of 6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with 2,4-dihydroxybenzoic acid, followed by bromination and methylation. The final step involves the reaction of the resulting compound with 2-amino-4-methoxybenzoic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学研究应用
6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and iron, and emit fluorescence upon binding. This property of this compound makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
属性
分子式 |
C17H12BrNO5 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC 名称 |
6-bromo-N-(4-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12BrNO5/c1-23-14-8-10(18)6-9-7-13(17(22)24-15(9)14)16(21)19-11-2-4-12(20)5-3-11/h2-8,20H,1H3,(H,19,21) |
InChI 键 |
MIZWWYVNKAJQGZ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)O |
规范 SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)


![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)